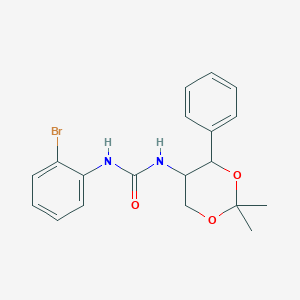
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a dioxane ring, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea typically involves the reaction of 2-bromophenyl isocyanate with 2,2-dimethyl-4-phenyl-1,3-dioxane-5-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the urea group might form hydrogen bonds with active site residues.
相似化合物的比较
Similar Compounds
- 1-(2-chlorophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
- 1-(2-fluorophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
- 1-(2-methylphenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
Uniqueness
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.
属性
分子式 |
C19H21BrN2O3 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2)24-12-16(17(25-19)13-8-4-3-5-9-13)22-18(23)21-15-11-7-6-10-14(15)20/h3-11,16-17H,12H2,1-2H3,(H2,21,22,23) |
InChI 键 |
ZVELNGXIEZFZIB-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















